molecular formula C17H19NO2S B5881216 2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide

2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide

Cat. No. B5881216
M. Wt: 301.4 g/mol
InChI Key: CGLVUVZPSOYVLL-UHFFFAOYSA-N
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Description

2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is also known as GW441756 and has been extensively studied for its potential use as a treatment for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide involves the inhibition of beta-secretase enzyme activity. Beta-secretase enzyme cleaves amyloid precursor protein (APP) to produce amyloid beta peptides, which form plaques in the brain of Alzheimer's patients. 2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide binds to the active site of beta-secretase enzyme, thus inhibiting its activity and reducing the production of amyloid beta peptides.
Biochemical and Physiological Effects:
2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide has been shown to have a significant effect on the levels of amyloid beta peptides in the brain of Alzheimer's patients. It reduces the production of amyloid beta peptides, thus slowing down the progression of Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide in lab experiments is its specificity for beta-secretase enzyme. It binds to the active site of beta-secretase enzyme, thus inhibiting its activity without affecting other enzymes. However, one of the limitations of using 2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide is its low solubility in water. This can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for the research on 2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide. One direction is to investigate its potential use as a treatment for other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Another direction is to develop more efficient synthesis methods for 2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide to overcome its low solubility in water. Further research is also needed to determine the long-term safety and efficacy of 2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide in humans.

Synthesis Methods

The synthesis of 2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide involves the reaction of 2-methoxy-4-(methylthio)benzoic acid with 2-phenylethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure 2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide.

Scientific Research Applications

2-methoxy-4-(methylthio)-N-(2-phenylethyl)benzamide has been extensively studied for its potential use as a treatment for Alzheimer's disease. It has been shown to inhibit the activity of beta-secretase enzyme, which is responsible for the production of amyloid beta peptides that form plaques in the brain of Alzheimer's patients. Inhibition of beta-secretase enzyme activity can reduce the production of amyloid beta peptides, thus slowing down the progression of Alzheimer's disease.

properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-20-16-12-14(21-2)8-9-15(16)17(19)18-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLVUVZPSOYVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4-(methylsulfanyl)-N-(2-phenylethyl)benzamide

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